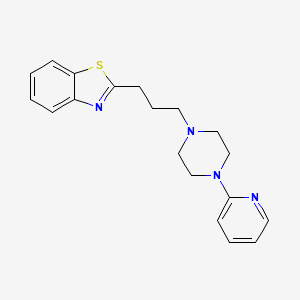

D4R agonist-1

説明

Structure

3D Structure

特性

分子式 |

C19H22N4S |

|---|---|

分子量 |

338.5 g/mol |

IUPAC名 |

2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-benzothiazole |

InChI |

InChI=1S/C19H22N4S/c1-2-7-17-16(6-1)21-19(24-17)9-5-11-22-12-14-23(15-13-22)18-8-3-4-10-20-18/h1-4,6-8,10H,5,9,11-15H2 |

InChIキー |

KZVXSSLUUGFVFR-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1CCCC2=NC3=CC=CC=C3S2)C4=CC=CC=N4 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of D4 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Dopamine D4 receptor (D4R) agonists, focusing on their core molecular interactions and downstream signaling cascades. The information presented is intended to support research and development efforts in neuropharmacology and related fields.

Core Mechanism of Action: Gαi/o-Coupled Signaling

The Dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism of action for D4R agonists involves the activation of inhibitory G-proteins, specifically the Gαi/o subtype.[1][2] This activation initiates a signaling cascade that modulates neuronal excitability and function.

Non-Canonical Signaling Pathways

Beyond the canonical Gαi/o pathway, D4R agonists can also trigger signaling through other mechanisms, including:

-

β-Arrestin Recruitment: Following agonist-induced phosphorylation by G-protein coupled receptor kinases (GRKs), D4 receptors can recruit β-arrestin. This interaction can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.

-

Transactivation of Receptor Tyrosine Kinases: The D4 receptor has been shown to transactivate the platelet-derived growth factor (PDGF) β receptor, leading to the activation of phospholipase Cγ (PLCγ) and subsequent release of intracellular calcium.

-

Modulation of Ion Channels: D4 receptor activation can influence intracellular calcium levels by inhibiting or stimulating plasma membrane-expressed calcium channels, depending on the cell type.

-

Interaction with Dopamine Receptor-Interacting Proteins: The signaling of D4 receptors can be modulated through interactions with a variety of other proteins, adding another layer of complexity to its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of two well-characterized selective D4R agonists, PD 168,077 and A-412,997.

| Compound | Receptor | Kᵢ (nM) | Species | Reference |

| PD 168,077 | Dopamine D₄ | 9 | Rat | |

| Dopamine D₄ | 8.7 | Not Specified | ||

| Dopamine D₄ | 11.9 | Not Specified | ||

| Dopamine D₂ | 1050 | Not Specified | ||

| Dopamine D₃ | 2540 | Not Specified | ||

| A-412,997 | Dopamine D₄ | 12.1 | Rat | |

| Dopamine D₄.₄ | 7.9 | Human |

Table 1: Binding Affinities (Kᵢ) of Representative D4R Agonists. This table presents the dissociation constants (Kᵢ) of PD 168,077 and A-412,997 for dopamine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

| Compound | Assay | EC₅₀ / Effective Dose | Intrinsic Activity | Species | Reference |

| PD 168,077 | Penile Erection | 50 ng (minimal effective dose) | Not Applicable | Rat | |

| Akt and ERK Stimulation | 1 µM (maximal stimulation) | Not Applicable | D₄MN9D cells | ||

| A-412,997 | Calcium Flux | 28.4 nM | 0.83 | Rat | |

| Penile Erection | 0.1 µmol/kg, s.c. | Not Applicable | Rat |

Table 2: Functional Potency and Efficacy of Representative D4R Agonists. This table summarizes the effective concentrations (EC₅₀) or doses and intrinsic activities of PD 168,077 and A-412,997 in various functional assays.

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of a test agonist for the D4 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human Dopamine D4 receptor.

-

Radioligand: e.g., [³H]spiperone.

-

Test agonist at a range of concentrations.

-

Non-specific binding control: A high concentration of a known D4 antagonist (e.g., haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

96-well filter plates.

-

Scintillation counter.

Methodology:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test agonist. For the determination of non-specific binding, the test agonist is replaced with the non-specific binding control. Total binding is determined in the absence of any competing ligand.

-

The plate is incubated (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through the filter plates, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Gαi-coupled receptors)

Objective: To determine the functional potency (EC₅₀) of a D4R agonist by measuring the inhibition of adenylyl cyclase activity.

Materials:

-

A cell line stably expressing the human Dopamine D4 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test agonist at a range of concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

Cell culture medium and reagents.

-

Multi-well assay plates.

Methodology:

-

Cell Culture and Plating: Cells are cultured to an appropriate density and then seeded into multi-well plates.

-

Compound Addition: The cells are treated with varying concentrations of the test agonist.

-

Stimulation: To measure the inhibitory effect of the Gαi pathway, adenylyl cyclase is stimulated with a fixed concentration of forskolin. This raises the basal level of cAMP, allowing for a measurable decrease upon D4R activation.

-

Incubation: The plate is incubated for a defined period (e.g., 30 minutes at 37°C) to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis: The cAMP levels are plotted against the log of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

References

- 1. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

An In-depth Technical Guide to the Synthesis and Characterization of D4R Agonist-1

This guide provides a comprehensive overview of the synthesis, characterization, and signaling pathways of D4R agonist-1, a selective partial agonist for the Dopamine D4 Receptor (D4R). The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction to D4R Agonist-1

D4R agonist-1, also referred to as Compound 16f, is a novel benzothiazole analogue that acts as a partial agonist at the Dopamine D4 receptor.[1] The D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is primarily expressed in the prefrontal cortex and is implicated in various neurophysiological functions, including cognition, attention, and decision-making.[2][3] Due to its selective localization, the D4R is a promising therapeutic target for neuropsychiatric conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and substance use disorders, with a potentially more favorable side-effect profile compared to less selective dopamine receptor modulators.[4][5] D4R agonist-1 has been identified as a potent D4R ligand that is metabolically stable in both rat and human liver microsomes, making it a valuable tool for further research.

Synthesis of D4R Agonist-1

The synthesis of D4R agonist-1 and its analogues typically involves routine N-alkylation reactions. The general synthetic pathway is based on the procedures outlined for benzothiazole analogues in the referenced literature.

Experimental Protocol: General Synthesis

A representative synthesis involves the coupling of a benzothiazole-containing fragment with a piperazine-pyridine moiety.

-

Preparation of the Piperazine Intermediate: The core piperazine structure, substituted with a pyridine group, is prepared according to standard organic chemistry techniques.

-

Preparation of the Benzothiazole Moiety: A 2-(3-chloropropyl)benzo[d]thiazole fragment is synthesized as the alkylating agent.

-

N-Alkylation Reaction: The piperazine intermediate is reacted with the 2-(3-chloropropyl)benzo[d]thiazole in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile).

-

Reaction Monitoring and Work-up: The reaction is typically heated and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction mixture is subjected to an aqueous work-up, and the organic layer is separated, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the final compound, D4R agonist-1.

-

Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Characterization

The pharmacological profile of D4R agonist-1 is established through a series of in vitro assays to determine its binding affinity and functional efficacy at dopamine receptor subtypes.

Data Presentation

The following tables summarize the quantitative data for D4R agonist-1.

Table 1: Dopamine Receptor Binding Affinity

| Receptor Subtype | Ki (nM) |

| D4 | 2.2 |

| D2 | >1,600 |

| D3 | >1,600 |

_Note: Selectivity for D4R over D2 and D3 receptors is reported to be greater than 736-fold for this class of compounds. The Ki values for D2 and D3 are estimated based on this reported selectivity.

Table 2: Functional Activity Profile

| Assay Type | Parameter | Value |

| Functional Agonism | Efficacy | Partial Agonist |

| Metabolic Stability | Microsomes | Stable (Rat & Human) |

Experimental Protocols

1. Radioligand Competition Binding Assay

This assay is performed to determine the binding affinity (Ki) of the compound for dopamine receptors.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2, D3, or D4 receptors are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared from the harvested cells through homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a specific concentration of a radiolabeled antagonist, typically [3H]N-methylspiperone, and varying concentrations of the test compound (D4R agonist-1).

-

Incubation and Filtration: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the bound and free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

2. Functional Efficacy Assays (cAMP Inhibition & β-Arrestin Recruitment)

These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist and quantify its efficacy (Emax) and potency (EC50).

-

cAMP Inhibition Assay: As a Gi/o-coupled receptor, D4R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

-

HEK293 cells expressing D4R are treated with forskolin (to stimulate adenylyl cyclase) in the presence of varying concentrations of D4R agonist-1.

-

Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or ELISA).

-

A dose-response curve is generated to determine the EC50 and the maximal inhibition of the cAMP signal (Emax).

-

-

β-Arrestin Recruitment Assay: This assay measures the ability of the activated receptor to recruit β-arrestin, a key protein in GPCR desensitization and signaling.

-

A cell line co-expressing the D4 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein) is used.

-

Cells are treated with varying concentrations of D4R agonist-1.

-

The recruitment of β-arrestin to the receptor is quantified by measuring the reporter signal (e.g., luminescence or fluorescence resonance energy transfer - FRET).

-

A dose-response curve is plotted to determine the EC50 and Emax for β-arrestin recruitment.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scilit.com [scilit.com]

- 3. New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder | Poster Board #467 - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Precision: A Technical Guide to the Discovery and Development of Dopamine D4 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2][3] Its unique expression pattern, primarily in the prefrontal cortex and hippocampus, distinguishes it from other dopamine receptor subtypes and suggests the potential for targeted therapies with fewer side effects.[3] This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and development of selective Dopamine D4 receptor agonists.

The Dopamine D4 Receptor and its Signaling Pathways

The D4 receptor is a Gi/o-coupled receptor.[1] Upon activation by an agonist, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway modulates the activity of protein kinase A (PKA) and downstream effectors. Beyond this primary pathway, the D4 receptor can also signal through β-arrestin recruitment and modulate the activity of various ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Discovery of Novel D4 Receptor Agonists: A Workflow

The discovery of potent and selective D4R agonists typically follows a structured workflow that integrates computational and experimental approaches. This process begins with identifying or designing chemical scaffolds with the potential to bind to the D4R, followed by iterative cycles of synthesis, screening, and optimization.

Quantitative Analysis of D4 Receptor Agonists

The characterization of D4R agonists involves quantifying their binding affinity, functional potency, and selectivity. This data is crucial for comparing compounds and guiding the drug development process.

Binding Affinity and Selectivity

Binding affinity is typically determined using radioligand binding assays and is expressed as the inhibition constant (Ki). Selectivity is assessed by comparing the Ki values for the D4 receptor to those for other dopamine receptor subtypes, particularly D2 and D3.

Table 1: Binding Affinities (Ki, nM) of Selected Dopamine D4 Receptor Agonists

| Compound | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D4R/D2R Selectivity | D4R/D3R Selectivity | Reference |

| A-412997 | 1.3 | 150 | 40 | 115-fold | 31-fold | |

| Compound 10 | 1.1 | >10,000 | 2,700 | >9090-fold | 2455-fold | |

| Compound 21 | 4.3 | >10,000 | >10,000 | >2325-fold | >2325-fold | |

| 9-6-24 | 3 | >10,000 | >10,000 | >3300-fold | >3300-fold |

Functional Activity

Functional activity is evaluated through assays that measure the downstream effects of receptor activation, such as cAMP inhibition and β-arrestin recruitment. Efficacy (Emax) and potency (EC50) are key parameters.

Table 2: Functional Activity of Selected Dopamine D4 Receptor Agonists

| Compound | cAMP Inhibition Emax (%) | cAMP Inhibition EC50 (nM) | β-arrestin Recruitment Emax (%) | β-arrestin Recruitment EC50 (nM) | Reference |

| A-412997 | 61.9 | 2.7 | 22.5 | 473 | |

| Compound 10 | 73.5 | 1.8 | 21.6 | 136 | |

| Compound 21 | 1.3 | - | 0 | - | |

| 9-6-24 | Partial Agonist | - | Partial Agonist | - |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful discovery and characterization of D4R agonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D4 receptor.

Principle: A fixed concentration of a radioligand with known high affinity for the D4 receptor is incubated with a membrane preparation containing the receptor, in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human dopamine D4 receptor.

-

Incubation: In a 96-well plate, the following are combined:

-

Membrane preparation (e.g., 5-20 µg of protein).

-

Radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone) at a concentration close to its Kd.

-

Varying concentrations of the unlabeled test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Incubation is typically carried out for 60-120 minutes at room temperature or 37°C.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filtermat to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D4R ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined by non-linear regression analysis, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of a D4R agonist to inhibit the production of cAMP.

Principle: D4 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cells expressing the D4 receptor are stimulated with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels. The ability of a test compound to reduce these forskolin-stimulated cAMP levels is then measured.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Assay:

-

The cell culture medium is replaced with assay buffer.

-

Cells are pre-incubated with varying concentrations of the test compound.

-

Forskolin (e.g., 10 µM) is added to stimulate adenylyl cyclase.

-

The plates are incubated for a specified time (e.g., 10-30 minutes) at 37°C.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based assay.

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound. A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) of the agonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D4 receptor, an alternative signaling pathway.

Principle: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction can be detected using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation assays (e.g., PathHunter).

Methodology:

-

Cell Line: A cell line co-expressing the D4 receptor fused to one component of a reporter system (e.g., a luciferase fragment) and β-arrestin fused to the complementary component is used.

-

Assay:

-

Cells are plated in a 96-well plate.

-

Varying concentrations of the test compound are added.

-

The plate is incubated to allow for receptor activation and β-arrestin recruitment.

-

-

Detection: The signal generated by the reporter system (e.g., light emission in a BRET assay) is measured.

-

Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The discovery and development of selective Dopamine D4 receptor agonists hold significant promise for the treatment of various neuropsychiatric disorders. A thorough understanding of the D4 receptor's signaling pathways, coupled with a systematic approach to drug discovery that employs robust and reproducible experimental methodologies, is essential for identifying and optimizing novel therapeutic candidates. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers and scientists dedicated to advancing this important area of drug development.

References

Pharmacological Properties of a Novel Dopamine D4 Receptor Agonist: A Technical Guide

This document provides an in-depth overview of the pharmacological properties, experimental protocols, and signaling pathways associated with a novel and selective Dopamine D4 Receptor (D4R) agonist, herein referred to as D4R Agonist-1. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target for therapeutic intervention in various neuropsychiatric disorders.[1] Predominantly expressed in the prefrontal cortex, amygdala, hippocampus, and striatum, the D4R is implicated in cognitive processes, attention, and motivational behavior.[2][3] Unlike other D2-like receptors, selective D4R agonists have shown promise in preclinical models for treating cognitive deficits associated with schizophrenia and other conditions, potentially avoiding the extrapyramidal side effects linked to D2R modulation.[4] D4R Agonist-1 is a novel compound developed for its high affinity and selectivity for the D4 receptor, exhibiting a distinct pharmacological profile.

Pharmacological Profile of D4R Agonist-1

The pharmacological characteristics of D4R Agonist-1 have been determined through a series of in vitro assays. The data highlights its high binding affinity, selectivity, and functional potency at the human D4 receptor.

Table 1: Receptor Binding Affinity of D4R Agonist-1

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D4 | ≤ 4.3 |

| Dopamine D2 | > 430 |

| Dopamine D3 | > 430 |

Data synthesized from studies on novel D4R-selective compounds, demonstrating over 100-fold selectivity for D4R versus other D2-like receptors.[1]

Table 2: In Vitro Functional Potency of D4R Agonist-1

| Assay Type | Parameter | Value |

| cAMP Inhibition Assay | IC50 | Sub-micromolar range |

| β-Arrestin Recruitment | EC50 | Sub-micromolar range |

Functional potency is determined in recombinant cell lines expressing the human D4 receptor.

Key Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological properties of D4R Agonist-1.

This assay quantifies the binding affinity of D4R Agonist-1 for the dopamine D4 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of D4R Agonist-1 at the human D4 receptor.

-

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D4 antagonist.

-

Test Compound: D4R Agonist-1.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D4 ligand like haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

-

Procedure:

-

Membrane Preparation: Cell membranes from the D4R-expressing CHO cells are prepared and homogenized.

-

Assay Setup: The assay is conducted in 96-well plates containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of D4R Agonist-1.

-

Incubation: The plates are incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Washing: Filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of D4R Agonist-1 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of D4R Agonist-1 to modulate adenylyl cyclase activity via the Gαi/o pathway.

-

Objective: To determine the functional potency (IC50) of D4R Agonist-1 in inhibiting cAMP production.

-

Materials:

-

Cell Line: D4 receptor-expressing cells.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Cell Plating: Cells are plated in 96-well plates and allowed to adhere.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of D4R Agonist-1.

-

Stimulation: A fixed concentration of forskolin is added to all wells to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using the chosen assay kit.

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the log concentration of D4R Agonist-1. The IC50 value is determined from this curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by D4R activation and the general workflow for characterizing a novel agonist.

Caption: D4R Gαi/o-coupled signaling pathway.

Caption: Pharmacological characterization workflow.

The activation of the D4 receptor by an agonist typically leads to the coupling of inhibitory G-proteins (Gαi/o). This interaction results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Beyond cAMP modulation, D4R activation can also influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and modulation of intracellular calcium levels, depending on the cellular context.

In Vivo Characterization

Preclinical in vivo studies are essential to understand the physiological effects of D4R Agonist-1. Based on studies of similar novel D4R agonists, the following assessments are typically conducted:

-

Locomotor Activity: To assess potential stimulant or sedative effects. Novel D4R agonists have been shown to modulate locomotor activity in animal models, with effects varying based on the specific dose.

-

Cognitive Enhancement Models: To evaluate pro-cognitive effects, particularly relevant to the therapeutic hypothesis for D4R agonists. The novel object recognition test is a common paradigm used to assess improvements in learning and memory.

-

Models of Erectile Dysfunction: Selective D4R agonists have been demonstrated to induce penile erections in animal models, indicating a potential therapeutic application in this area.

These in vivo experiments provide crucial information on the compound's efficacy, therapeutic window, and potential side effects.

Conclusion

D4R Agonist-1 represents a promising pharmacological tool and potential therapeutic candidate due to its high affinity and selectivity for the dopamine D4 receptor. Its functional profile as an agonist at the Gαi/o-coupled pathway has been robustly characterized through in vitro binding and functional assays. The detailed experimental protocols provided herein serve as a foundation for its continued evaluation. Further in vivo studies will be critical to fully elucidate its therapeutic potential in treating cognitive deficits and other CNS disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective D4R Ligands Reveal Structure-Activity Relationships that Engender Agonist Efficacy [labroots.com]

- 4. The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D4 Receptor Agonists in Modulating Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key player in the modulation of neuronal activity. Predominantly expressed in the prefrontal cortex, limbic system, and basal ganglia, the D4R is implicated in a variety of cognitive and behavioral processes, including working memory, attention, and reward. Its dysfunction has been linked to several neuropsychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the role of D4R agonists in regulating neuronal excitability, with a focus on the underlying signaling mechanisms, quantitative effects on neuronal properties, and detailed experimental protocols for their investigation.

D4 Receptor Signaling Pathways

Activation of the D4 receptor by an agonist initiates a cascade of intracellular events primarily mediated by its coupling to inhibitory G proteins of the Gαi/o family. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[1] The downstream consequences of this primary signaling pathway are diverse and cell-type specific, ultimately leading to the modulation of various ion channels and other effector proteins that govern neuronal excitability.[2]

Beyond the canonical Gαi/o pathway, D4R signaling can also involve G protein-independent mechanisms, including interactions with β-arrestin, which can act as a scaffold for other signaling molecules. Furthermore, there is significant crosstalk between D4R signaling and other neurotransmitter systems, notably the glutamatergic and GABAergic systems. D4R activation has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors and GABAA receptors, adding another layer of complexity to its role in shaping neuronal activity.[3][4][5]

Quantitative Effects of D4R Agonists on Neuronal Excitability

The activation of D4 receptors by specific agonists, such as PD 168,077 and A-412997, elicits a range of effects on the electrophysiological properties of neurons. These effects are often cell-type and concentration-dependent, highlighting the nuanced role of D4R in different neural circuits.

Effects of PD 168,077

| Parameter | Neuron Type | Effect | Concentration | Reference |

| Input Resistance | Thalamic Reticular Nucleus (TRN) Neurons | ↑ 14.0 ± 3.8 MΩ | 10 µM | |

| Maximum Tonic Spiking Rate | TRN Neurons | ↓ 5.2 ± 1.1 Hz | 10 µM | |

| Tonic Spiking Gain | TRN Neurons | ↓ 23 ± 8 Hz/nA | 10 µM | |

| Spontaneous Action Potential Frequency | Prefrontal Cortex (PFC) Pyramidal Neurons | ↓ | 40 µM | |

| NMDA Receptor-mediated Current | PFC Pyramidal Neurons | ↓ by 15.3 ± 1.3% | 20 µM | |

| GABAA Receptor-mediated mIPSC Amplitude | PFC Pyramidal Neurons | ↓ | Not specified |

Effects of A-412997

| Parameter | Brain Region | Effect | Dose | Reference |

| Delta (1-4 Hz) Power | Prefrontal Cortex (PFC) & Nucleus Reuniens (RE) | ↑ (dose-dependent) | 3 and 5 mg/kg | |

| Theta (4-8 Hz) Power | Hippocampus (HPC) | ↓ | 10 mg/kg | |

| Frequency of Calcium Oscillations | Gonadotropin-Releasing Hormone (GnRH) Neurons | ↓ | Not specified |

Experimental Protocols

Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of a neuron's electrical properties.

Workflow:

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Dopamine D4 Receptor Agonist Drastically Increases Delta Activity in the Thalamic Nucleus Reuniens: Potential Role in Communication between Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA and Dopamine: Diverse Mechanisms Applied to Interacting Receptor Systems - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dopamine D4 receptors modulate GABAergic signaling in pyramidal neurons of prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vivo Studies of D4R Agonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo studies of the selective Dopamine D4 receptor (D4R) agonist, A-412997, hereinafter referred to as D4R Agonist-1. This document synthesizes key findings on its pharmacological profile, behavioral effects, and underlying signaling mechanisms, offering a valuable resource for researchers in the field of neuroscience and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of D4R Agonist-1.

Table 1: Receptor Binding and Functional Activity of D4R Agonist-1

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| Dopamine D4 Receptor | Rat | 12.1 nM | [1] |

| Dopamine D4.4 Receptor | Human | 7.9 nM | [1] |

| Functional Activity (EC50) | |||

| D4 Receptor (Calcium Flux) | Rat | 28.4 nM | [1] |

| Intrinsic Activity | |||

| D4 Receptor (Calcium Flux) | Rat | 0.83 | [1] |

Table 2: In Vivo Behavioral Effects of D4R Agonist-1 in Rats

| Behavioral Model | Dosing (Subcutaneous) | Key Finding | Reference |

| Penile Erection | 0.1 µmol/kg | Induction of penile erection | [1] |

| Novel Object Recognition | 0.01 - 0.1 mg/kg | Improved cognitive performance | |

| Conditioned Place Preference | Up to 1 mg/kg | No induction of conditioned place preference |

Table 3: Pharmacokinetic Parameters of D4R Agonist-1 in Rats (Oral Administration)

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 1 hour | |

| Cmax (Peak Concentration) | 229.24 ± 64.26 ng/mL | |

| Terminal Half-life (t½) | 10.61 ± 0.2 hours | |

| AUC (Area Under the Curve) | 1268.97 ± 27.04 ng·h/mL | |

| Bioavailability | ~16% |

Experimental Protocols

This section details the methodologies for key in vivo experiments conducted with D4R Agonist-1.

Novel Object Recognition (NOR) Test

Objective: To assess the effects of D4R Agonist-1 on learning and memory in rats.

Protocol:

-

Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This is done to reduce novelty-induced stress and exploratory behavior not related to the objects.

-

Training/Familiarization Phase: On the test day, two identical objects are placed in the arena. A rat is placed in the center of the arena and allowed to freely explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

-

Inter-Trial Interval (ITI): Following the training phase, the rat is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory or 24 hours for long-term memory). D4R Agonist-1 or vehicle is administered before or after the training phase, depending on the experimental question (e.g., to assess effects on acquisition or consolidation).

-

Testing/Choice Phase: After the ITI, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of D4R Agonist-1 in rats, providing an indication of its potential for abuse.

Protocol:

-

Apparatus: A standard three-chamber CPP apparatus is used, consisting of two conditioning chambers with distinct visual and tactile cues (e.g., different wall colors and floor textures) and a smaller neutral central chamber.

-

Pre-Conditioning Phase (Baseline Preference): On the first day, rats are placed in the central chamber and allowed to freely explore all three chambers for a set duration (e.g., 15 minutes). The time spent in each of the conditioning chambers is recorded to determine any initial preference. In an unbiased design, animals showing a strong preference for one side are often excluded.

-

Conditioning Phase: This phase typically lasts for several days (e.g., 6-8 days). On alternating days, rats receive an injection of D4R Agonist-1 and are immediately confined to one of the conditioning chambers for a specific period (e.g., 30 minutes). On the other days, they receive a vehicle injection and are confined to the opposite chamber for the same duration. The pairing of the drug with a specific chamber is counterbalanced across animals.

-

Post-Conditioning Phase (Test for Preference): On the test day, rats are placed in the central chamber in a drug-free state and allowed to freely access all three chambers for a set duration (e.g., 15 minutes). The time spent in each conditioning chamber is recorded.

-

Data Analysis: The time spent in the drug-paired chamber during the post-conditioning phase is compared to the time spent in the same chamber during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease suggests conditioned place aversion.

In Vivo Electrophysiology

Objective: To investigate the effects of D4R Agonist-1 on neuronal activity in specific brain regions of anesthetized or freely moving rats.

Protocol (Representative):

-

Animal Preparation: Rats are anesthetized with an appropriate agent (e.g., urethane or isoflurane). For chronic recordings in freely moving animals, a headstage for connecting the electrode array is surgically implanted. The animal's head is fixed in a stereotaxic frame.

-

Surgical Procedure: A craniotomy is performed over the brain region of interest (e.g., prefrontal cortex or hippocampus). The dura mater is carefully removed to expose the cortical surface.

-

Electrode Implantation: A recording microelectrode or a multi-electrode array is slowly lowered into the target brain region to a specific stereotaxic coordinate. The electrode is connected to a preamplifier and an amplifier.

-

Baseline Recording: Spontaneous neuronal activity (e.g., single-unit spikes, local field potentials) is recorded for a stable baseline period before any drug administration.

-

Drug Administration: D4R Agonist-1 is administered systemically (e.g., intraperitoneally or subcutaneously) or locally into the brain region of interest via a microinjection cannula.

-

Post-Drug Recording: Neuronal activity is continuously recorded following drug administration to observe any changes in firing rate, firing pattern, or oscillatory activity.

-

Data Analysis: The recorded electrophysiological signals are filtered, sorted (for single-unit activity), and analyzed. Changes in neuronal firing frequency, burst firing, and power in different frequency bands (e.g., delta, theta, gamma) are quantified and compared between baseline and post-drug conditions.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and a typical experimental workflow for in vivo studies of D4R Agonist-1.

D4R Signaling Pathways

Activation of the D4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates several intracellular signaling cascades.

D4R-Mediated Regulation of GABAa Receptor Trafficking

D4R activation has been shown to modulate inhibitory neurotransmission by affecting the surface expression of GABAa receptors.

References

An In-depth Technical Guide to D4R Agonist-1: A Novel Partial Agonist with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D4R agonist-1 (also known as Compound 16f), a novel and potent partial agonist for the dopamine D4 receptor (D4R). The document details its pharmacological profile, potential therapeutic applications, underlying signaling mechanisms, and the experimental protocols for its characterization. All data is presented to facilitate comparative analysis and support further research and development efforts in neuropharmacology.

Core Compound Profile: D4R Agonist-1 (Compound 16f)

D4R agonist-1 is a benzothiazole analogue that has demonstrated high-affinity and selectivity for the human dopamine D4 receptor. It is characterized as a low-efficacy partial agonist, a profile that is of significant interest for the treatment of various neuropsychiatric disorders. Its metabolic stability in both rat and human liver microsomes, coupled with excellent brain penetration, underscores its potential as a viable therapeutic agent.[1][2][3]

Potential Therapeutic Targets

The unique pharmacological profile of D4R agonist-1 positions it as a promising candidate for several therapeutic applications, primarily centered around the modulation of dopaminergic pathways in the central nervous system.

-

Substance Use Disorders (SUDs): Preclinical studies have shown that D4R agonist-1 can dose-dependently reduce intravenous cocaine self-administration in rats. This suggests that its partial agonist activity at the D4 receptor may be a viable strategy for treating cocaine use disorder.[1][2]

-

Neuropsychiatric Disorders: As a D4 receptor partial agonist, this compound is a candidate for research into conditions where dopamine signaling is dysregulated, such as schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and bipolar disorder. D4 receptor agonists have been shown to influence cognitive processes and may offer a more targeted therapeutic approach with potentially fewer side effects than traditional dopamine D2 receptor-targeting drugs.

-

Erectile Dysfunction: The development of D4 receptor agonists has also been pursued for the treatment of erectile dysfunction, indicating another potential, albeit distinct, therapeutic avenue.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for D4R agonist-1 (Compound 16f), providing a clear comparison of its binding affinities and functional activities at various receptors.

Table 1: Receptor Binding Affinity Profile of D4R Agonist-1 (Compound 16f)

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D4 | 2.2 |

| Dopamine D2 | > 200 |

| Dopamine D3 | > 200 |

| Serotonin 5-HT2A | Data Not Available |

| Serotonin 5-HT2B | Data Not Available |

Data derived from radioligand binding assays.

Table 2: Functional Activity Profile of D4R Agonist-1 (Compound 16f)

| Assay Type | Receptor | Potency (EC50, nM) | Efficacy (Emax, % vs. Dopamine) |

| cAMP Inhibition | Dopamine D4 | 15 | 30 |

| β-Arrestin Recruitment | Dopamine D4 | 45 | 25 |

Functional data indicates a low-efficacy partial agonist profile at the D4 receptor.

Signaling Pathways and Mechanism of Action

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is primarily coupled to the Gαi/o inhibitory pathway. Upon activation by an agonist, the D4 receptor initiates a cascade of intracellular events that modulate neuronal excitability.

-

Inhibition of Adenylyl Cyclase: The primary signaling mechanism for the D4 receptor is the inhibition of adenylyl cyclase activity through the Gαi subunit. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As a partial agonist, D4R agonist-1 elicits a submaximal reduction in cAMP levels compared to the endogenous full agonist, dopamine.

-

β-Arrestin Recruitment: Like many GPCRs, agonist binding to the D4 receptor also promotes the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. D4R agonist-1 demonstrates partial agonism in recruiting β-arrestin.

-

Modulation of Ion Channels and Kinase Pathways: D4 receptor activation can also influence the activity of various ion channels, such as voltage-gated calcium channels, and can modulate intracellular signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade.

Below is a diagram illustrating the core signaling pathway of the dopamine D4 receptor.

Experimental Protocols

The following protocols provide detailed methodologies for the key in vitro assays used to characterize D4R agonist-1. These are representative protocols and may require optimization based on specific laboratory conditions and equipment.

Radioligand Binding Assay for D4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]spiperone (a common antagonist radioligand for D2-like receptors).

-

Test Compound: D4R agonist-1 (Compound 16f) at various concentrations.

-

Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., 10 µM haloperidol) to determine background binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Preparation: Prepare a reaction mixture in 96-well plates containing the cell membranes (10-20 µg protein per well), a fixed concentration of [³H]spiperone (typically at its Kd value), and varying concentrations of the test compound or the non-specific binding control in assay buffer.

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by fitting the specific binding data to a one-site competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Agonism Assay (cAMP Inhibition)

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to act as an agonist at the D4 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

-

Test Compound: D4R agonist-1 (Compound 16f) at various concentrations.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase).

-

Reference Agonist: Dopamine (for comparison of efficacy).

-

Assay Buffer/Medium: HBSS or serum-free medium.

-

cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.

-

Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Plating: Plate the cells in 96- or 384-well plates and grow to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (D4R agonist-1) or reference agonist for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis & Detection: Add a lysis buffer to release intracellular cAMP. Follow the manufacturer's protocol for the cAMP detection kit to measure cAMP levels.

-

Data Acquisition: Read the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to the reference full agonist, dopamine.

β-Arrestin Recruitment Assay

Objective: To measure the ability of a test compound to induce the recruitment of β-arrestin to the activated D4 receptor.

Materials:

-

Cell Line: A specialized cell line co-expressing the D4 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor), such as the PathHunter® cell lines.

-

Test Compound: D4R agonist-1 (Compound 16f) at various concentrations.

-

Reference Agonist: Dopamine.

-

Detection Reagents: Substrate for the complemented enzyme, as provided by the assay manufacturer.

-

Instrumentation: A chemiluminescence plate reader.

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well white, clear-bottom plate and incubate for 18-24 hours.

-

Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the log concentration of the agonist. Fit the data to a dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Below is a diagram representing a typical experimental workflow for characterizing a D4R agonist.

References

Methodological & Application

Application Notes and Protocols for D4R Agonist-1 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of a representative Dopamine D4 Receptor (D4R) agonist, referred to herein as D4R Agonist-1, in in vivo rodent studies. The information is compiled from various scientific studies to guide researchers in designing and executing experiments to investigate the physiological and behavioral effects of D4R activation.

Introduction

The Dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in brain regions associated with cognition, emotion, and reward, including the prefrontal cortex, amygdala, hippocampus, and striatum.[1][2][3] Its unique distribution and signaling properties make it a significant target for therapeutic intervention in various neuropsychiatric disorders such as schizophrenia, ADHD, and Parkinson's disease.[1][4] D4R agonists, by activating these receptors, offer a valuable tool to probe the function of the D4R system and to explore potential therapeutic applications.

This document outlines the mechanism of action of D4R agonists, provides representative quantitative data from rodent studies, and details experimental protocols for their in vivo application.

Mechanism of Action & Signaling Pathway

D4R agonists bind to and activate the Dopamine D4 receptor. As a D2-like receptor, the D4R is primarily coupled to the Gαi/o subunit of the heterotrimeric G protein. Activation of the D4R by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

The D4R can also signal through other pathways, including the activation of mitogen-activated protein kinases (MAPK) and influencing intracellular calcium levels, depending on the specific cell type and context.

Quantitative Data from In Vivo Rodent Studies

The following tables summarize quantitative data for representative D4R agonists used in rodent studies. This data can serve as a reference for dose selection and expected outcomes.

Table 1: In Vitro Binding and Potency of D4R Agonists

| Compound | Assay | Species | Value | Reference |

| PD 168,077 | cAMP Accumulation Inhibition | Mouse (Retina) | EC50 = 30 nM |

Table 2: Dosing and Behavioral Effects of D4R Agonists in Rodents

| Agonist | Species | Doses | Route | Behavioral Test | Key Findings | Reference |

| FMJ-038 (high-efficacy partial agonist) | Rat (Sprague Dawley) | Not specified | i.p. | Open Field Test | No significant effect on locomotor activity or anxiety-like behavior. | |

| FMJ-045 (low-efficacy partial agonist) | Rat (Sprague Dawley) | Not specified | i.p. | Open Field Test | No significant effect on locomotor activity or anxiety-like behavior. | |

| A-412,997 | Rat | Not specified | Oral | Not specified | Shown to have pro-cognitive effects. | |

| ABT-724 | Animal Models | Not specified | Not specified | Penile Erection | Induces penile erection. |

Experimental Protocols

This section provides detailed protocols for the preparation and administration of a D4R agonist and for a common behavioral assay used to assess its effects.

D4R Agonist-1 Preparation and Administration

This protocol is a general guideline and may require optimization based on the specific agonist's solubility and the experimental design.

Materials:

-

D4R Agonist-1 (e.g., PD 168,077)

-

Vehicle (e.g., sterile saline, 35% DMSO and 4% Tween 80 in sterile saline)

-

Vortex mixer

-

Syringes and needles for administration (appropriate gauge for the route of administration)

-

Rodent scale

Procedure:

-

Vehicle Selection: Choose a vehicle in which the D4R agonist is soluble and that is well-tolerated by the animals. For many compounds, a solution of 35% DMSO and 4% Tween 80 in sterile saline is a suitable option.

-

Agonist Solubilization:

-

Calculate the required amount of D4R Agonist-1 and vehicle based on the desired final concentration and the number of animals to be dosed.

-

On the day of the experiment, weigh the precise amount of the agonist.

-

Add the vehicle to the agonist and vortex thoroughly until the compound is completely dissolved. Gentle warming may be necessary for some compounds, but care should be taken to avoid degradation.

-

-

Dose Calculation:

-

Weigh each animal immediately before administration to ensure accurate dosing.

-

Calculate the volume of the drug solution to be administered to each animal based on its body weight and the target dose (in mg/kg).

-

-

Administration:

-

Administer the D4R Agonist-1 solution to the rodents via the chosen route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage). For i.p. administration, a dosing volume of 1 mL/kg is often used.

-

Administer the solution 30 minutes prior to the start of behavioral testing to allow for drug absorption and distribution.

-

A control group receiving only the vehicle should be included in every experiment.

-

Open Field Test (OFT)

The Open Field Test is a common behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.

Materials:

-

Open field arena (e.g., a square or circular arena with high walls to prevent escape)

-

Video camera mounted above the arena

-

Behavioral tracking software (e.g., ANY-maze)

-

70% ethanol for cleaning

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.

-

Drug Administration: Administer D4R Agonist-1 or vehicle as described in Protocol 4.1, typically 30 minutes before placing the animal in the arena.

-

Testing:

-

Gently place the animal in the center of the open field arena.

-

Allow the animal to freely explore the arena for a set duration, typically 10 minutes.

-

Record the session using the overhead video camera.

-

-

Data Analysis:

-

Use the behavioral tracking software to analyze the video recordings.

-

Key parameters to measure include:

-

Locomotor Activity: Total distance traveled, mean speed.

-

Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (corners), number of entries into the center zone.

-

-

-

Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.

Concluding Remarks

The protocols and data presented in these application notes serve as a foundational guide for researchers investigating the role of the Dopamine D4 receptor in rodent models. It is crucial to note that the specific D4R agonist, dose, rodent strain, and behavioral paradigm can all influence the experimental outcome. Therefore, pilot studies are highly recommended to determine the optimal parameters for any new study. Thoughtful and comprehensive experimental design is paramount in behavioral pharmacology research to ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for Dissolving D4R Agonist-1 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

D4R agonist-1, also identified as Compound 16f, is a potent and selective partial agonist for the Dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric disorders.[1][2] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in in vitro cell culture experiments. These application notes provide a comprehensive guide to dissolving D4R agonist-1, preparing stock and working solutions, and outlining its signaling pathway for effective experimental design.

Data Presentation

Solubility of Structurally Similar Compounds

| Solvent | Solubility of Dopamine D4 Receptor Antagonist-1 | Recommended Starting Solvent for D4R Agonist-1 |

| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (305.98 mM) | Primary recommendation |

| Water | Insoluble | Not recommended for primary stock |

| Ethanol | Limited information | May be tested as an alternative |

| Cell Culture Medium | Insoluble (direct dissolution) | Not recommended for primary stock |

Table 1: Solubility information for a structurally similar D4 receptor ligand and recommendations for D4R agonist-1.

Recommended Concentrations for Cell Culture Experiments

The optimal working concentration of D4R agonist-1 should be determined empirically for each cell line and assay. However, based on published data for other D4R agonists, a starting range can be recommended.

| Parameter | Recommended Range |

| Stock Solution Concentration | 10 mM in 100% DMSO |

| Working Concentration Range | 0.1 µM - 10 µM |

| Final DMSO Concentration in Culture | ≤ 0.1% |

Table 2: Recommended concentration ranges for preparing D4R agonist-1 solutions for cell culture experiments.

Experimental Protocols

Protocol 1: Determination of D4R Agonist-1 Solubility in DMSO

Objective: To determine the maximum stock concentration of D4R agonist-1 in DMSO.

Materials:

-

D4R agonist-1 (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Weigh out a small, precise amount of D4R agonist-1 (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Add a calculated volume of DMSO to achieve a high target concentration (e.g., 10 mM).

-

Vortex the tube vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[5]

-

Visually inspect the solution for any undissolved particles.

-

If the compound is fully dissolved, you can either proceed with this concentration as your stock or attempt to dissolve a higher amount to determine the saturation point.

-

If undissolved particles remain, add a small, precise volume of DMSO to decrease the concentration and repeat steps 3-5 until complete dissolution is achieved. The final concentration at which the compound is fully dissolved is your maximum stock solution concentration.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a sterile, high-concentration stock solution of D4R agonist-1.

Materials:

-

D4R agonist-1 (powder)

-

DMSO, cell culture grade, sterile

-

Sterile, light-protected microcentrifuge tubes or vials

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Aseptically weigh the required amount of D4R agonist-1 to prepare a 10 mM stock solution.

-

In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of sterile DMSO to the vial containing the compound.

-

Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

-

Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage, protected from light. A stock solution stored at -80°C is typically stable for at least 6 months.

Protocol 3: Preparation of Working Solutions for Cell Culture

Objective: To prepare diluted, ready-to-use solutions of D4R agonist-1 for treating cells.

Materials:

-

10 mM D4R agonist-1 stock solution in DMSO

-

Sterile cell culture medium (pre-warmed to 37°C)

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw an aliquot of the 10 mM D4R agonist-1 stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

-

Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the culture medium and mix immediately, rather than the other way around.

-

-

Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically ≤ 0.1%. For example, to achieve a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the D4R agonist-1.

-

Gently mix the working solutions before adding them to the cell cultures.

Mandatory Visualizations

D4 Receptor Signaling Pathway

The Dopamine D4 receptor is a D2-like G protein-coupled receptor. Upon binding to an agonist, it primarily couples to the Gαi/o subunit of the heterotrimeric G protein. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

References

Application Notes and Protocols for D4R Agonist-1 Administration in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of a representative Dopamine D4 Receptor (D4R) agonist, referred to herein as D4R agonist-1, for the purpose of conducting behavioral studies in rodents. The following sections detail administration routes, vehicle preparation, and standardized protocols for key behavioral assays.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data for two exemplary D4R agonists, A-412997 and PD168077, which can serve as a reference for D4R agonist-1.

Table 1: Pharmacokinetic Parameters of Exemplary D4R Agonists in Rodents

| Compound | Species | Administration Route | Dose | Key Findings |

| A-412997 | Rat | Subcutaneous (s.c.) | 0.1 µmol/kg | Rapidly crosses the blood-brain barrier, achieving significantly higher brain levels than PD168077.[1] |

| PD168077 | Rat | Not specified | Not specified | Centrally active in vivo.[2] |

Table 2: Dose-Response of Exemplary D4R Agonists in Behavioral Assays

| Compound | Species | Behavioral Assay | Administration Route | Dose Range | Effective Dose(s) | Behavioral Effect |

| A-412997 | Rat | Novel Object Recognition | Not specified | Not specified | Doses 10-fold lower than those stimulating motor activity | Improved a temporally induced deficit.[3][4] |

| A-412997 | Rat | Penile Erection | Subcutaneous (s.c.) | Not specified | 0.1 µmol/kg | Induced penile erection.[1] |

| PD168077 | Rat | Locomotor Activity | Not specified | 0.064 - 1 mg/kg | 0.064 mg/kg | Significantly increased locomotor activity. |

| PD168077 | Rat | Novel Object Recognition | Not specified | 0.3 - 10.0 mg/kg | 3.0, 10.0 mg/kg | Improved recognition memory. |

| PD168077 | Mouse | Inhibitory Avoidance | Not specified | 0.5 - 10 mg/kg | Dose-dependent | Improved memory performance. |

| FMJ-038 (high-efficacy partial agonist) | Rat | Open Field Test | Intraperitoneal (i.p.) | 10 mg/kg | 10 mg/kg | No significant effect on locomotor activity or anxiety-like behavior. |

| FMJ-045 (low-efficacy partial agonist) | Rat | Open Field Test | Intraperitoneal (i.p.) | 10 mg/kg | 10 mg/kg | No significant effect on locomotor activity or anxiety-like behavior. |

D4R Signaling Pathway

Activation of the D4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal excitability and function. Key downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of ion channels and other signaling pathways like the MAPK/ERK pathway.

Experimental Protocols

D4R Agonist-1 Formulation and Administration

a. Vehicle Preparation for Lipophilic Agonists

Many D4R agonists are lipophilic and require a suitable vehicle for in vivo administration. A common vehicle is a solution of Dimethyl Sulfoxide (DMSO) and saline.

Materials:

-

D4R agonist-1 powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required amount of D4R agonist-1 based on the desired final concentration and injection volume.

-

In a sterile vial, dissolve the D4R agonist-1 powder in a small volume of DMSO. The final concentration of DMSO in the injection solution should be kept to a minimum, ideally below 10%, to avoid toxicity.

-

Vortex the solution until the agonist is completely dissolved. Gentle warming or sonication may be used to aid dissolution if the compound is heat-stable.

-

Gradually add sterile 0.9% saline to the DMSO concentrate to reach the final desired volume and concentration. It is recommended to add the saline in a stepwise manner while vortexing to prevent precipitation of the compound.

-

Visually inspect the final solution for any precipitates. If the solution is not clear, it may need to be prepared as a suspension.

-

Prepare a vehicle control solution containing the same concentration of DMSO and saline as the drug solution.

b. Intraperitoneal (IP) Injection Protocol (Rat)

Materials:

-

Prepared D4R agonist-1 or vehicle solution

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (23-25 gauge)

-

70% ethanol

-

Animal scale

Procedure:

-

Weigh the rat to determine the correct injection volume (typically 1-2 mL/kg).

-

Draw the calculated volume of the agonist or vehicle solution into a sterile syringe.

-

Securely restrain the rat. For a one-person technique, gently wrap the rat in a towel, leaving the abdomen exposed. For a two-person technique, one person restrains the rat while the other performs the injection.

-

Position the rat with its head tilted slightly downwards.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Clean the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

-

Inject the solution smoothly and withdraw the needle.

-

Return the rat to its home cage and monitor for any adverse reactions.

c. Subcutaneous (SC) Injection Protocol (Mouse)

Materials:

-

Prepared D4R agonist-1 or vehicle solution

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct injection volume (typically 5-10 mL/kg).

-

Draw the calculated volume of the agonist or vehicle solution into a sterile syringe.

-

Grasp the mouse by the loose skin at the scruff of the neck.

-

Lift the skin to form a "tent".

-

Insert the needle into the base of the tented skin, parallel to the spine.

-

Gently aspirate to ensure the needle has not entered a blood vessel.

-

Inject the solution smoothly to form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to aid dispersal.

-

Return the mouse to its home cage and monitor.

Behavioral Assays

a. Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.

Apparatus:

-

A square arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats) with a floor divided into a central and a peripheral zone.

-

Video tracking system and software.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Administer D4R agonist-1 or vehicle at the appropriate pre-treatment time.

-

Gently place the animal in the center of the open field arena.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session using the video tracking system.

-

After the session, return the animal to its home cage.

-

Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.

-

Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, and number of entries into the center zone.

b. Novel Object Recognition (NOR) Test for Recognition Memory

The NOR test assesses an animal's ability to recognize a novel object in a familiar environment.

Apparatus:

-

Open field arena (as described for OFT).

-

Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animal.

-

A novel object that is different in shape and texture from the familiar objects.

-

Video tracking system and software.

Procedure:

-

Habituation: On day 1, allow each animal to explore the empty arena for 5-10 minutes.

-

Training (Familiarization): On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 10 minutes).

-